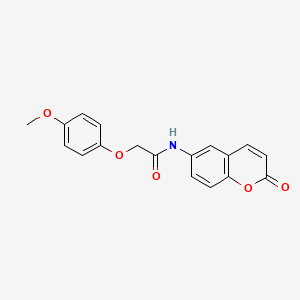

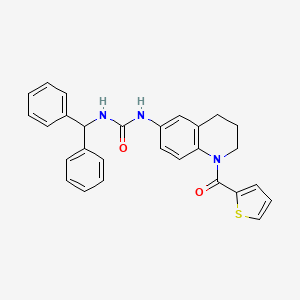

2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is also known as GW806742X and belongs to the class of chromenone derivatives.

Scientific Research Applications

Chromatographic Applications

- Fluorogenic Labeling in Chromatography : The compound 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, structurally related to 2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide, has been used as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for biologically important thiols like glutathione and cysteine. This method allows for the selective and rapid detection of these thiols in pharmaceutical formulations (Gatti et al., 1990).

Chemical Synthesis and Polymerization

- Synthesis of Polymeric Derivatives : A derivative of 4-methoxyphenylacetic acid, related to the compound , has been synthesized and used in free radical polymerization. This process creates macromolecules with two pharmacological residues, indicating potential applications in developing polymers with medicinal properties (Román & Gallardo, 1992).

Biological and Environmental Studies

- Study of Halides in Drug Degradation : In a study related to the environmental impact of drugs, 4-methoxyphenol, which shares a similar methoxyphenol group with the target compound, was used to understand the roles of halides in the degradation of acetaminophen under UV/H2O2 treatment. This research highlights the selectivity of halide radicals in the presence of electron-rich moieties, relevant in environmental chemistry and water treatment (Li et al., 2015).

Medicinal Chemistry

- Inhibitory Activity in Diabetes Management : A study designed and synthesized derivatives of 2-(4-methoxyphenyl)ethyl acetamide, showing significant inhibitory activity against protein tyrosine phosphatase 1B. This enzyme is involved in insulin signaling, indicating potential applications in managing diabetes (Saxena et al., 2009).

- Potential in Antidepressant Drugs : Research on monoamine oxidase inhibitors, important in antidepressant drugs, identified 2-(4-methoxyphenoxy)acetamide as a specific inhibitor. This highlights its potential use in developing new classes of antidepressants (Shen et al., 2014).

properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-14-4-6-15(7-5-14)23-11-17(20)19-13-3-8-16-12(10-13)2-9-18(21)24-16/h2-10H,11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFWQKXBUBFPSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901325822 |

Source

|

| Record name | 2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49821452 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

839690-73-2 |

Source

|

| Record name | 2-(4-methoxyphenoxy)-N-(2-oxochromen-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901325822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2385095.png)

![(E)-3-[5-chloro-1-(1,1-dioxothiolan-3-yl)-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2385098.png)

![Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate](/img/structure/B2385099.png)

![5-Chloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2385102.png)

![1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine hydrochloride](/img/structure/B2385103.png)

![Methyl (1S,6R,7S)-7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2385104.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid](/img/structure/B2385115.png)